molecular formula C10H22N2O2 B14461276 1-Pentanol, 5-(nitrosopentylamino)- CAS No. 73513-71-0

1-Pentanol, 5-(nitrosopentylamino)-

Cat. No.: B14461276
CAS No.: 73513-71-0
M. Wt: 202.29 g/mol
InChI Key: OQMHURVDJAERJL-UHFFFAOYSA-N
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Description

1-Pentanol, 5-(nitrosopentylamino)- is an organic compound that belongs to the class of alcohols It is characterized by the presence of a hydroxyl group (-OH) attached to a pentane chain, with a nitrosopentylamino group attached to the fifth carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Pentanol, 5-(nitrosopentylamino)- typically involves the following steps:

    Hydroformylation of 1-butene: This reaction involves the addition of carbon monoxide (CO) and hydrogen (H2) to 1-butene to form pentanal. [ \text{CH}_3\text{CH}_2\text{CH}=\text{CH}_2 + \text{CO} + \text{H}_2 \rightarrow \text{CH}_3\text{CH}_2\text{CH}_2\text{CH}_2\text{CHO} ]

    Hydrogenation of pentanal: The pentanal is then hydrogenated to form 1-pentanol. [ \text{CH}_3\text{CH}_2\text{CH}_2\text{CH}_2\text{CHO} + \text{H}_2 \rightarrow \text{CH}_3\text{CH}_2\text{CH}_2\text{CH}_2\text{CH}_2\text{OH} ]

    Nitrosation: The 1-pentanol is then reacted with nitrosating agents to introduce the nitrosopentylamino group.

Industrial Production Methods

Industrial production of 1-Pentanol, 5-(nitrosopentylamino)- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Pentanol, 5-(nitrosopentylamino)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The nitroso group can be reduced to form amines.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

    Oxidation: Pentanoic acid and pentanal.

    Reduction: Pentylamine.

    Substitution: Various substituted pentyl derivatives.

Scientific Research Applications

1-Pentanol, 5-(nitrosopentylamino)- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a solvent.

    Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Pentanol, 5-(nitrosopentylamino)- involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. The hydroxyl group can participate in hydrogen bonding and other interactions, affecting the compound’s solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

    1-Pentanol: A primary alcohol with similar structural features but lacking the nitrosopentylamino group.

    5-Amino-1-pentanol: Contains an amino group instead of a nitroso group.

    Pentylamine: An amine with a similar carbon chain but different functional groups.

Uniqueness

1-Pentanol, 5-(nitrosopentylamino)- is unique due to the presence of both hydroxyl and nitrosopentylamino groups, which confer distinct chemical properties and reactivity

Properties

CAS No.

73513-71-0

Molecular Formula

C10H22N2O2

Molecular Weight

202.29 g/mol

IUPAC Name

N-(5-hydroxypentyl)-N-pentylnitrous amide

InChI

InChI=1S/C10H22N2O2/c1-2-3-5-8-12(11-14)9-6-4-7-10-13/h13H,2-10H2,1H3

InChI Key

OQMHURVDJAERJL-UHFFFAOYSA-N

Canonical SMILES

CCCCCN(CCCCCO)N=O

Origin of Product

United States

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